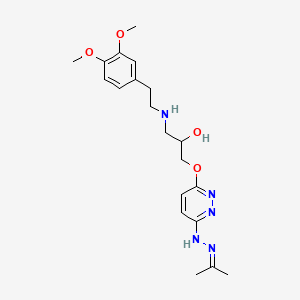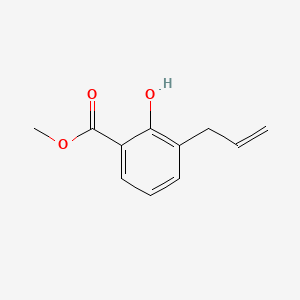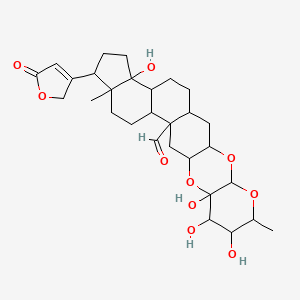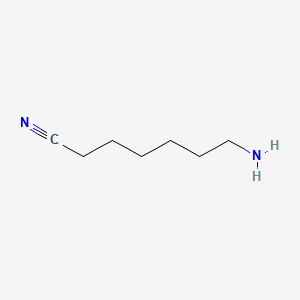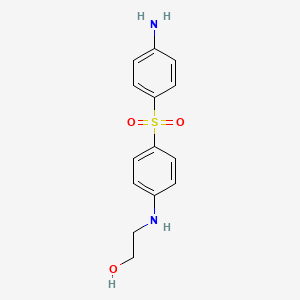
trans-3,4-Dihydroxy-3,4-dihydrochrysene
Descripción general
Descripción
Trans-3,4-Dihydroxy-3,4-dihydrochrysene, also known as chrysene-3,4-diol, is a major metabolite of chrysene . It is further metabolized by rat liver enzymes to products which effectively revert the his− Salmonella typhimurium strain TA98 to histidine prototrophy .
Synthesis Analysis
The synthesis of trans-3,4-Dihydroxy-3,4-dihydrochrysene involves biotransformation of the environmental pollutant chrysene by resting cells of a mutant strain (B8/36) of the soil bacterium Sphingomonas yanoikuyae . This process produces (+)-cis-3,4-dihydroxy-3,4-dihydrochrysene, which has been assigned (3S,4R) absolute configuration .Chemical Reactions Analysis
Chrysene dioxygenation yields a single diol identified as cis-3,4-dihydroxy-3,4-dihydrochrysene, which undergoes further oxidation to give cis,cis-3,4,9,10 chrysene tetraol .Aplicaciones Científicas De Investigación
Metabolic Pathways and Interactions
- Metabolism by Liver Microsomes: Trans-3,4-Dihydroxy-3,4-dihydrochrysene is metabolized by rat liver microsomes, producing various metabolites including dihydroxy and tetrahydroxy dihydrochrysenes, indicating complex metabolic pathways (Masento et al., 1990).
- Enzymatic Processing and Epoxide Formation: Liver microsomes from rats can metabolize this compound to diol epoxides, indicating its potential bioactivation to reactive intermediates (Vyas et al., 1981).
Genotoxicity and Mutagenicity
- Genotoxicity Characteristics: The compound, when metabolized by rat liver enzymes, shows mutagenic properties in Salmonella typhimurium and weak mutagenicity in Chinese hamster V79 cells (Glatt et al., 1993).
- Comparison with Other Hydrocarbons: Studies comparing various hydrocarbons have found differing levels of tumorigenicity and mutagenic effects, where derivatives of chrysene, including trans-3,4-Dihydroxy-3,4-dihydrochrysene, play a significant role (Buening et al., 1979).
Chemical Synthesis and Stereochemistry
- Chemoenzymatic Synthesis: The compound and its isomers can be synthesized through complex chemoenzymatic routes, highlighting its significance in chemical studies (Boyd et al., 2006).
- Stereochemical Analysis: Detailed stereochemical analysis of trans-3,4-Dihydroxy-3,4-dihydrochrysene and similar compounds has been conducted, demonstrating the importance of stereochemistry in understanding their biological interactions (Boyd et al., 1981).
Propiedades
IUPAC Name |
(3R,4R)-3,4-dihydrochrysene-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c19-16-10-7-12-6-8-14-13-4-2-1-3-11(13)5-9-15(14)17(12)18(16)20/h1-10,16,18-20H/t16-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKPMCWSKPASGO-AEFFLSMTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3[C@H]([C@@H](C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031722 | |
| Record name | trans-3,4-Dihydrochrysene-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3,4-Dihydroxy-3,4-dihydrochrysene | |
CAS RN |
64920-32-7, 77123-19-4 | |
| Record name | Chrysene-3,4-diol, 3,4-dihydro-, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064920327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Chrysenediol, 3,4-dihydro-, (3R-trans)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077123194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-3,4-Dihydrochrysene-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







